Ethyl 2-(methylideneamino)acetate
Description
Ethyl 2-(methylideneamino)acetate is an α-amino acid derivative characterized by a methylideneamino (–N=CH–) group attached to the α-carbon of an ethyl acetate backbone. The methylideneamino group facilitates nucleophilic addition reactions, making it a versatile intermediate in pharmaceutical and agrochemical syntheses .
Properties
IUPAC Name |
ethyl 2-(methylideneamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-8-5(7)4-6-2/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRXWABRBNUAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
Ethyl 2-(methylideneamino)acetate and its analogues differ primarily in substituents attached to the amino or ester moieties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Pharmaceutical Intermediates
This compound derivatives are critical in synthesizing spirocyclic compounds for kinase inhibitors. For example, methyl 1-[[[2,3-difluorophenyl]methylideneamino]cyclobutane-1-carboxylate (a close analogue) is reduced to secondary amines for anticoagulant candidates (LCMS: m/z 411.5 [M+H]⁺) .
Enzyme Inhibition
Thioester derivatives (e.g., Ethyl 2-[(3-nitrobenzoyl)thio]acetate) inhibit snake venom metalloproteinases (Ki = 0.8–2.1 μM) by forming stable acyl-enzyme intermediates .
Material Science
Crystallographic studies of Ethyl 2-[(2-hydroxybenzylidene)amino]acetate reveal intramolecular hydrogen bonds (O3–C16–O2A = −76°), stabilizing its planar conformation for coordination chemistry .
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